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molecular formula C9H8FN3 B8360917 4-Fluoro-3-(imidazol-1-yl)phenylamine

4-Fluoro-3-(imidazol-1-yl)phenylamine

Cat. No. B8360917
M. Wt: 177.18 g/mol
InChI Key: UCMKOBFOOWSSTK-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

1-(2-Fluoro-5-nitrophenyl)-1H-imidazole (300 mg, 1.45 mmol) was reduced as described in Example 37, step b, using tin(II) chloride (1.14 g, 6.0 mmol) in ethanol (10 ml) to yield the title compound (158 mg, 62%): 1H NMR (360 MHz, CDCl3) δ 7.81 (1H, s), 7.22 (1H, s), 7.18 (1H, s), 7.02 (1H, dd, J 10.2, 8.8 Hz), 6.68-6.54 (2H, m); MS (ES+) m/z 178 [M+H]+.
Name
1-(2-Fluoro-5-nitrophenyl)-1H-imidazole
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.[Sn](Cl)Cl>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1

Inputs

Step One
Name
1-(2-Fluoro-5-nitrophenyl)-1H-imidazole
Quantity
300 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])N1C=NC=C1
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)N)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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